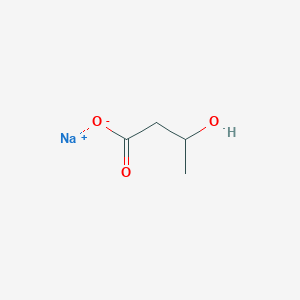
3-ヒドロキシ酪酸ナトリウム
概要
説明
Sodium 3-hydroxybutyrate, also known as sodium β-hydroxybutyrate, is an organic sodium salt derived from 3-hydroxybutyric acid. It is a key metabolite in the human body, particularly during the metabolism of fatty acids. This compound is often used as a dietary supplement and has significant roles in various biological processes .
科学的研究の応用
Sodium 3-hydroxybutyrate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of polyhydroxybutyrate, a biodegradable polymer.
Biology: It serves as a key metabolite in the study of fatty acid metabolism and energy production.
Medicine: It is used as a dietary supplement to provide energy during low carbohydrate intake and has potential therapeutic effects in neurological disorders.
Industry: It is used in the production of biodegradable plastics and as a cryoprotectant in various applications .
作用機序
Target of Action
Sodium 3-hydroxybutyrate (3-HB) is a metabolite and a regulatory molecule that occurs in bacteria, animals, humans, and plants . It interacts with various targets in the body, including hydroxyl-carboxylic acid receptor 2 (HCAR 2) in adipocytes, cells of the immune system, and some epithelial cells . It also blocks dopamine release by blocking impulse flow in dopaminergic neurons .
Mode of Action
3-HB influences the expression of genes involved in DNA methylation, thereby altering DNA methylation levels . It also inhibits the activity of histone deacetylases, thus regulating the epigenetic regulation of many genes . Some of these effects are direct effects of 3-HB itself, while others are indirect effects, regulated by the metabolites into which 3-HB is converted .
Biochemical Pathways
In animals, 3-HB is formed as a product of the normal metabolism of fatty acid oxidation and can be used as an energy source in the absence of sufficient blood glucose . In microorganisms, 3-HB serves as a substrate for the synthesis of polyhydroxybutyrate, a reserve material . It can be synthesized through two pathways, one of which involves the direct synthesis of 3-HB by condensation of two acetyl-CoA molecules, which originate from the TCA cycle, to acetoacetyl-CoA by β-ketothiolase followed by reduction to 3-hydroxybutyryl-CoA by acetoacetyl-CoA reductase .
Pharmacokinetics
The pharmacokinetics of 3-HB are complex and include nonlinear absorption, metabolism, tissue uptake, and renal elimination processes . It is a substrate for monocarboxylate transporters, which represent significant determinants of absorption, renal reabsorption, and brain and tissue uptake .
Result of Action
3-HB can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . It also has a therapeutic effect on many human diseases, such as cancer or diseases of the nervous and circulatory systems . It plays a useful role in veterinary diagnostics, where it is considered the most valuable diagnostic parameter among all ketone compounds .
Action Environment
The action of 3-HB can be influenced by environmental factors. For instance, intracellularly stored PHB may be released into the environment due to bacterial cell death and lysis, and then degraded by extracellular PHB depolymerases to form 3HB . The outstandingly hydrophilic nature of 3HB is shown, which is comparable with, but in some perspectives (solubility, water activity decreased in solution) even better than some well-recognized compatible solutes such as trehalose .
生化学分析
Biochemical Properties
Sodium 3-hydroxybutyrate is involved in several biochemical reactions, primarily as an energy source during periods of low glucose availability. It is produced in the liver from fatty acids and can be utilized by various tissues, including the brain, heart, and muscles. The compound interacts with several enzymes and proteins, including 3-hydroxybutyrate dehydrogenase, which catalyzes its conversion to acetoacetate. This reaction is crucial for maintaining energy homeostasis during fasting or strenuous exercise .
Additionally, sodium 3-hydroxybutyrate inhibits histone deacetylases, leading to changes in gene expression and epigenetic regulation . It also interacts with G-protein-coupled receptors, such as the free fatty acid receptor 3, influencing lipid metabolism and reducing inflammation .
Cellular Effects
Sodium 3-hydroxybutyrate has profound effects on various cell types and cellular processes. It serves as an alternative energy source for neurons, thereby supporting brain function during periods of low glucose availability . In adipocytes, it inhibits lipolysis by binding to hydroxyl-carboxylic acid receptor 2, reducing the breakdown of fats . The compound also modulates immune cell function by inhibiting the NOD-like receptor protein 3 inflammasome, thereby reducing inflammation .
Furthermore, sodium 3-hydroxybutyrate influences cellular signaling pathways, including those involved in oxidative stress and redox homeostasis. It acts as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage .
Molecular Mechanism
At the molecular level, sodium 3-hydroxybutyrate exerts its effects through several mechanisms. It binds to and activates specific receptors, such as hydroxyl-carboxylic acid receptors, leading to downstream signaling events that influence cellular metabolism and inflammation . The compound also inhibits histone deacetylases, resulting in changes in chromatin structure and gene expression .
Additionally, sodium 3-hydroxybutyrate is converted to acetoacetate by 3-hydroxybutyrate dehydrogenase, which can then enter the tricarboxylic acid cycle to produce ATP . This conversion is essential for providing energy to cells during periods of low glucose availability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 3-hydroxybutyrate can vary over time. The compound is relatively stable, but its effects on cellular function can change with prolonged exposure. For example, long-term treatment with sodium 3-hydroxybutyrate has been shown to enhance mitochondrial function and increase cellular energy production . Prolonged exposure may also lead to adaptive changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of sodium 3-hydroxybutyrate in animal models are dose-dependent. At low to moderate doses, the compound has been shown to improve cognitive function, reduce inflammation, and enhance muscle performance . High doses can lead to adverse effects, such as metabolic alkalosis, hypernatremia, and kidney damage . It is essential to carefully monitor dosage to avoid toxicity and achieve the desired therapeutic effects.
Metabolic Pathways
Sodium 3-hydroxybutyrate is involved in several metabolic pathways. It is synthesized in the liver from fatty acids through the process of ketogenesis and can be converted back to acetyl-CoA for energy production . The compound also influences the metabolism of reactive oxygen species and helps maintain cellular redox balance . Additionally, sodium 3-hydroxybutyrate can be used as a substrate for the synthesis of polyhydroxybutyrate in microorganisms .
Transport and Distribution
Within cells and tissues, sodium 3-hydroxybutyrate is transported by specific monocarboxylate transporters, such as the sodium-coupled monocarboxylate transporter . These transporters facilitate the uptake of the compound into cells, where it can be utilized for energy production or other metabolic processes. The distribution of sodium 3-hydroxybutyrate is influenced by its interaction with binding proteins and its ability to cross cell membranes .
Subcellular Localization
Sodium 3-hydroxybutyrate is primarily localized in the cytoplasm, where it participates in metabolic processes. In prokaryotes, polyhydroxybutyrate granules, which are composed of 3-hydroxybutyrate monomers, are found in close association with the nucleoid region . This localization is mediated by specific proteins that bind to both the granules and the nucleoid . In eukaryotic cells, sodium 3-hydroxybutyrate can also be found in mitochondria, where it contributes to ATP production through the tricarboxylic acid cycle .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of sodium 3-hydroxybutyrate typically involves the reaction of 3-hydroxybutyric acid with sodium hydroxide. The process can be summarized as follows:
- Dissolve ethyl 3-hydroxybutyrate in a mixed solvent of an organic solvent and water.
- Control the stirring temperature between 5-25°C and the stirring rate at 300-500 rpm.
- Add 1.05 equivalents of sodium hydroxide solid in portions.
- After the addition, continue the reaction at 5-25°C for 1-5 hours.
- Heat the reaction system to 50-80°C, then slowly reduce the temperature.
- Once the temperature is reduced to 0-25°C, continue stirring for 20-50 minutes.
- Filter, wash, and dry the product to obtain sodium 3-hydroxybutyrate .
Industrial Production Methods: Industrial production of sodium 3-hydroxybutyrate follows similar principles but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The crystallinity of the product is often greater than 90%, with characteristic diffraction peaks observed in X-ray patterns .
化学反応の分析
Types of Reactions: Sodium 3-hydroxybutyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to acetoacetate.
Reduction: It can be reduced to butyrate.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products:
Oxidation: Acetoacetate.
Reduction: Butyrate.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
3-Hydroxybutyric acid: The parent compound of sodium 3-hydroxybutyrate.
Calcium 3-hydroxybutyrate: Another salt form used for similar purposes.
Magnesium 3-hydroxybutyrate: Used in dietary supplements.
Uniqueness: Sodium 3-hydroxybutyrate is unique due to its high solubility and bioavailability compared to other salts. It is also more effective as a cryoprotectant and has a broader range of applications in scientific research .
特性
IUPAC Name |
sodium;3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPUSGBJDWCHKC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201044130 | |
| Record name | 3-Hydroxybutanoic acid sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201044130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150-83-4, 306-31-0 | |
| Record name | Butyric acid, 3-hydroxy-, monosodium salt, (+/-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium DL-beta-hydroxybutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxybutanoic acid sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201044130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 3-hydroxybutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 3-HYDROXYBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19AN4ZH292 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the metabolic effects of Sodium 3-hydroxybutyrate?
A1: Sodium 3-hydroxybutyrate (also known as beta-hydroxybutyrate) is a ketone body, naturally produced by the liver during periods of low glucose availability. Infusion of Sodium 3-hydroxybutyrate has been shown to reduce blood glucose levels in both humans and dogs. [, ] This hypoglycemic effect is attributed to a decrease in hepatic glucose output, rather than increased glucose uptake or changes in insulin levels. [, ] Furthermore, Sodium 3-hydroxybutyrate administration impacts fatty acid metabolism, leading to an initial decrease in plasma non-esterified fatty acid (NEFA) concentration. [] This effect is caused by both reduced NEFA release from adipose tissue and increased NEFA uptake by tissues. []
Q2: Can Sodium 3-hydroxybutyrate be used as an anti-cancer agent?
A2: In vitro studies have demonstrated that Sodium 3-hydroxybutyrate, as well as acetoacetate and lithium acetoacetate, can inhibit the proliferation of various cancer cell lines, including colon, ovarian, cervical, and breast cancer cells. [, ] Research suggests that these compounds work by blocking proliferation rather than directly killing cancer cells. [] Combining Sodium 3-hydroxybutyrate with chemotherapeutic agents like rapamycin, methotrexate, and the peptide anti-cancer agent PNC-27 significantly enhances their effectiveness, lowering the required dose for cancer cell death. [] This suggests a potential for Sodium 3-hydroxybutyrate and ketogenic diets as adjunctive cancer therapies.
Q3: How does Sodium 3-hydroxybutyrate impact glucose metabolism in the body?
A3: Studies in healthy men have shown that Sodium 3-hydroxybutyrate infusion, while raising blood ketone body levels, does not affect insulin-mediated glucose uptake in the forearm, despite previous in vitro studies suggesting such an effect. [] While Sodium 3-hydroxybutyrate infusion did lower plasma NEFA levels, these remained comparable to controls during hyperinsulinemia, indicating that the observed effects on glucose metabolism are not solely due to changes in NEFA levels. []
Q4: How does Sodium 3-hydroxybutyrate affect transporter density in cancer cells?
A5: Research indicates that Sodium 3-hydroxybutyrate treatment can alter the density and localization of glucose transporter 1 (GLUT1) and monocarboxylate transporter 1 (MCT1) in various cancer cell lines. [] Specifically, increasing concentrations of Sodium 3-hydroxybutyrate led to a decrease in GLUT1 density in mice metastatic cancer (VM-M3), human brain cancer (U87MG), and human lung cancer (A549) cells. [] Similarly, MCT1 density, responsible for lactate export, decreased in all cell types upon Sodium 3-hydroxybutyrate treatment, with less protein localized in the cell nucleus. [] This suggests a potential mechanism by which Sodium 3-hydroxybutyrate might reduce cancer cell viability by inhibiting glucose uptake and lactate export. []
Q5: Can Sodium 3-hydroxybutyrate inhibit Paraoxonase 1 activity?
A7: In vitro studies have demonstrated that Sodium 3-hydroxybutyrate can inhibit the activity of Paraoxonase 1 (PON1), an enzyme associated with high-density lipoprotein (HDL) and involved in protecting against oxidative stress. [] Specifically, Sodium 3-hydroxybutyrate was found to cause a 20% reduction in PON1's paraoxonase activity. [] This inhibitory effect may have implications for individuals with uncontrolled diabetes, where elevated ketone body levels are common. []
Q6: Can Escherichia coli be used to produce Sodium 3-hydroxybutyrate containing polymers?
A8: Several research groups have successfully engineered Escherichia coli strains to produce polyhydroxyalkanoates (PHAs), biodegradable polymers, incorporating Sodium 3-hydroxybutyrate and other monomers. [, , ] This is achieved by introducing genes encoding enzymes involved in Sodium 3-hydroxybutyrate synthesis and PHA polymerization. Different combinations of genes allow for tailoring the monomer composition and properties of the resulting PHAs, potentially opening up new applications for these bioplastics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


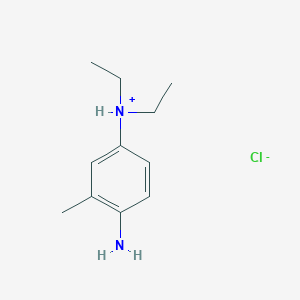

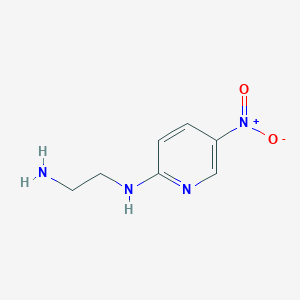
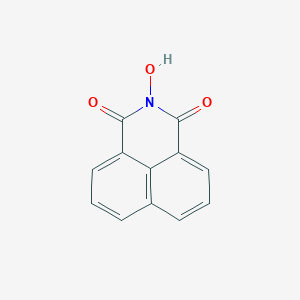
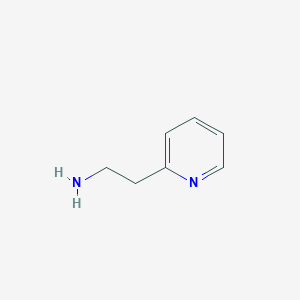
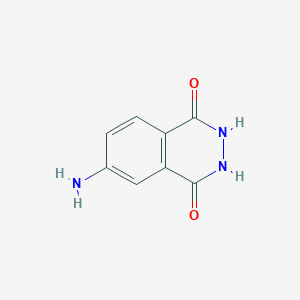

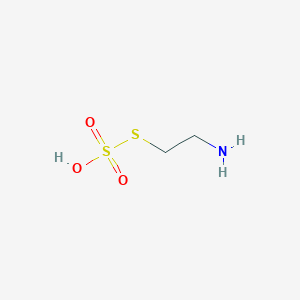

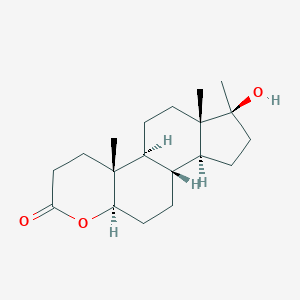
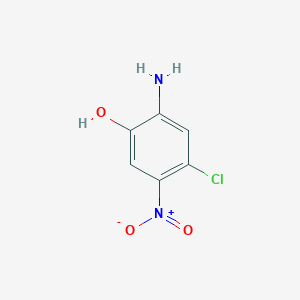
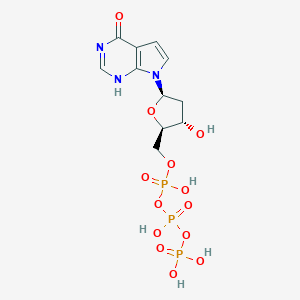
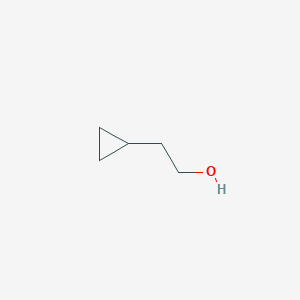
![2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole](/img/structure/B145735.png)
